Vapreotide (trifluoroacetate salt)
Description
Contextualization within Somatostatin (B550006) Analog Research
The story of Vapreotide (B1663551) is intrinsically linked to the fascinating field of somatostatin research. To fully appreciate the scientific importance of Vapreotide, one must first understand the native hormone it mimics and the subsequent evolution of synthetic analogs.
Native somatostatin is a cyclic peptide hormone that plays a crucial regulatory role throughout the human body. nih.gov It is produced in various locations, including the hypothalamus, central nervous system, pancreas, and gastrointestinal tract. nih.gov There are two primary active forms of somatostatin, consisting of 14 and 28 amino acids, which exhibit overlapping but distinct functions based on their primary location of action. nih.gov The shorter form is more active in the brain, while the longer form predominates in the GI tract. nih.gov
Somatostatin exerts its effects by binding to a family of five distinct G-protein-coupled receptors, known as SSTR1 through SSTR5. mdpi.comnih.gov This interaction triggers a cascade of inhibitory neuroendocrine effects. nih.gov Key biological roles of somatostatin include the inhibition of various secretions, such as growth hormone from the pituitary gland, insulin (B600854) and glucagon (B607659) from the pancreas, and a range of gastrointestinal hormones. nih.govmdpi.com It also plays a role in neurotransmission, memory formation, and has demonstrated anti-proliferative and anti-angiogenic (inhibiting new blood vessel formation) effects in both healthy and cancerous cells. nih.gov
A significant limitation of native somatostatin for therapeutic applications is its very short biological half-life, which is typically between one to three minutes. nih.govnih.gov This rapid degradation necessitates the development of more stable synthetic versions. mdpi.com
The therapeutic potential of somatostatin spurred intensive research efforts to create synthetic analogs with improved stability and duration of action. mdpi.comnih.gov The discovery of somatostatin in 1973 was a pivotal moment in neuropeptide research. nih.gov Scientists soon began working to elucidate its three-dimensional structure and enzymatic degradation pathways to inform the design of more robust analogs. nih.gov
A major breakthrough came with the development of smaller, cyclic octapeptides that retained the biological activity of the native hormone but were more resistant to enzymatic breakdown. nih.govnih.gov This led to the creation of first-generation somatostatin analogs like octreotide (B344500) and lanreotide (B11836). mdpi.comnih.gov These synthetic peptides demonstrated a longer half-life and became crucial tools for both basic research and clinical applications, particularly in the management of neuroendocrine tumors (NETs) and acromegaly. nih.govnih.govamazonaws.com The development of long-acting release (LAR) formulations of these analogs further enhanced their utility by allowing for less frequent administration. nih.govamazonaws.com
This evolution continues with the development of second-generation analogs, such as pasireotide (B1678482), which exhibit different binding affinities for the various somatostatin receptor subtypes. mdpi.com This ongoing research aims to create analogs with more targeted and effective therapeutic profiles. youtube.com
Vapreotide is a synthetic cyclic octapeptide analog of somatostatin. nih.govncats.ioguidetopharmacology.org Like other analogs such as octreotide, it was designed to have greater metabolic stability than the naturally occurring hormone. ncats.ionih.gov Research indicates that the elimination half-life of Vapreotide is approximately ten times longer than that of native somatostatin. ncats.iotandfonline.com
From a research perspective, Vapreotide is characterized by its binding affinity for specific somatostatin receptors. It primarily acts as an agonist for SSTR2 and, to a lesser extent, SSTR5. nih.govguidetopharmacology.org This receptor binding profile is fundamental to its biological effects, which include the inhibition of growth hormone release and the suppression of various peptides and vasoactive compounds. nih.gov
| Property | Description |
| Chemical Class | Synthetic cyclic octapeptide somatostatin analog |
| Primary Receptor Affinity | SSTR2 |
| Secondary Receptor Affinity | SSTR5 |
| Key Biological Actions | Inhibition of growth hormone, insulin, and gastrointestinal hormone release |
Research Significance of Vapreotide (trifluoroacetate salt)
The trifluoroacetate (B77799) salt of Vapreotide is the form commonly used in research settings. Its significance extends across the fields of peptide pharmacology and preclinical drug development.
Vapreotide has been a valuable tool in peptide pharmacology research, helping to elucidate the complex roles of somatostatin and its receptors. Pharmacodynamic studies have shown that Vapreotide can suppress gastric acid secretion and inhibit the secretion of pancreatic enzymes, similar to native somatostatin. ncats.io
Interestingly, research has also revealed that Vapreotide may interact with other receptor systems. Studies have indicated that Vapreotide can exhibit antagonist activity at the neurokinin-1 receptor (NK1R), which is the preferred receptor for Substance P. nih.govnih.gov This finding has opened up new avenues of investigation into the potential biological effects of Vapreotide beyond its somatostatin-like activities. For instance, research has explored its ability to attenuate Substance P-triggered intracellular calcium increases and inhibit the production of certain chemokines. nih.govnih.gov
Furthermore, some studies have suggested that Vapreotide and other somatostatin octapeptide analogs can interact with the growth hormone-releasing peptide (GHRP) receptor in the human pituitary gland. nih.gov This cross-reactivity highlights the intricate nature of peptide hormone signaling and provides a basis for further pharmacological investigation.
The process of drug discovery and preclinical development involves identifying and testing promising new therapeutic compounds before they are evaluated in human clinical trials. wikipedia.orgaristo-group.com Vapreotide has been a subject of such research, particularly in the context of cancer and other diseases.
Preclinical studies, which are a critical part of this process, involve in vitro (laboratory) and in vivo (animal) testing to gather data on a compound's pharmacodynamics, pharmacokinetics, and toxicology. wikipedia.org Vapreotide has been investigated in various preclinical models. For example, studies in rat models of cirrhosis demonstrated that Vapreotide could reduce splanchnic and portal blood flow. tandfonline.com Other in vitro and animal model studies have suggested that Vapreotide has a potent inhibitory effect on growth hormone release and gastric acid secretion. tandfonline.com
More recent research has utilized computational methods, such as molecular docking and simulations, to explore the potential of Vapreotide as an inhibitor of specific protein targets in infectious diseases, such as leishmaniasis and tuberculosis. patsnap.com These early-stage investigations are part of the broader effort in drug discovery to identify new applications for existing compounds. patsnap.commdpi.com The trifluoroacetate salt form of Vapreotide is crucial for these studies, providing a stable and well-characterized compound for experimental use.
| Research Area | Key Findings Related to Vapreotide |
| Peptide Pharmacology | - Antagonist activity at the neurokinin-1 receptor (NK1R). - Interaction with the growth hormone-releasing peptide (GHRP) receptor. - Inhibition of gastric acid and pancreatic enzyme secretion. |
| Drug Discovery & Preclinical Development | - Investigated for its potential as an anti-cancer agent. - Studied for its effects on splanchnic blood flow in models of cirrhosis. - Explored as a potential inhibitor of protein targets in infectious diseases through computational methods. |
Structure
2D Structure
Properties
Molecular Formula |
C59H71F3N12O11S2 |
|---|---|
Molecular Weight |
1245.4 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H70N12O9S2.C2HF3O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;3-2(4,5)1(6)7/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);(H,6,7)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1 |
InChI Key |
LVZIATZDHWYHID-NCACADTJSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular and Receptor Level Mechanisms of Action
Interaction with Somatostatin (B550006) Receptors (SSTRs)
The principal therapeutic actions of vapreotide (B1663551) stem from its function as a somatostatin mimetic, binding to a family of five G-protein coupled receptors (GPCRs) known as SSTR1 through SSTR5. oup.comnih.gov Like other synthetic somatostatin analogs such as octreotide (B344500) and lanreotide (B11836), vapreotide displays a specific pattern of affinity across these receptor subtypes, which dictates its physiological effects. oup.comnih.gov
Binding Affinity and Selectivity Profile (e.g., SSTR2, SSTR5)
Vapreotide demonstrates a high binding affinity for the somatostatin receptor subtype 2 (SSTR2) and subtype 5 (SSTR5). oup.comnih.gov Its affinity for SSTR3 is moderate, while it has a very low affinity for SSTR1 and SSTR4. oup.com This binding profile is largely similar to that of other clinically utilized octapeptide analogs like octreotide and lanreotide (BIM-23014). nih.gov This selectivity is significant because SSTR2 and SSTR5 are the primary receptors responsible for suppressing hormone secretion and tumor growth. nih.gov The expression of SSTR2 in particular is often correlated with the clinical efficacy of somatostatin analogs. nih.gov
Vapreotide Binding Affinity for Human Somatostatin Receptor Subtypes (SSTRs)
| Receptor Subtype | Binding Affinity | Reference |
|---|---|---|
| SSTR1 | Very Low | oup.com |
| SSTR2 | High | oup.comnih.gov |
| SSTR3 | Moderate | oup.com |
| SSTR4 | Very Low | oup.com |
| SSTR5 | High | oup.comnih.gov |
SSTR Subtype-Specific Signal Transduction Pathways
Upon binding to SSTRs, particularly SSTR2 and SSTR5, vapreotide induces a conformational change in the receptor. nih.gov This activates associated intracellular G-proteins, specifically the inhibitory Gαi subunit. nih.govgoogle.com The activation of Gαi leads to the inhibition of the enzyme adenylyl cyclase. nih.govmdpi.com This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP), which in turn inhibits the activity of protein kinase A. nih.gov This signaling cascade is a primary mechanism through which vapreotide exerts its inhibitory effects on cellular processes, including hormone secretion. oup.comnih.gov SSTR activation can also stimulate phosphotyrosine phosphatase and phospholipase C. drugbank.com
The signaling pathways initiated by SSTR activation also involve the modulation of protein tyrosine phosphatases (PTPs). nih.gov Specifically, SSTR activation can lead to an increase in the activity of Src homology 2 (SH2) domain-containing phosphatases, such as SHP-1 and SHP-2. nih.govnih.gov These phosphatases play crucial roles in regulating cell growth, inflammation, and apoptosis by dephosphorylating and thereby inactivating tyrosine kinases. nih.govnih.gov The activation of the PTP pathway is a key mechanism contributing to the anti-proliferative effects of somatostatin analogs. nih.gov While SHP-1 is generally seen as a negative regulator of signaling, SHP-2 can have dual roles, sometimes promoting and sometimes inhibiting signaling pathways. nih.gov
A major physiological consequence of vapreotide's interaction with SSTRs is the potent inhibition of hormone secretion from various endocrine and exocrine cells. oup.com This is a well-documented effect of SSTR2 and SSTR5 activation. nih.gov Vapreotide has been shown to inhibit the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). drugbank.comnih.gov It also suppresses the secretion of gastrointestinal hormones. For instance, studies have demonstrated that vapreotide infusion significantly reduces meal-stimulated gallbladder contraction by inhibiting the release of cholecystokinin (B1591339) (CCK). nih.govnih.gov Furthermore, it inhibits the secretion of vasodilatory peptides from the gastrointestinal tract, such as glucagon (B607659). ncats.iooup.com However, its effect on gastrin appears to be minimal, suggesting the inhibition of gastric acid secretion occurs through a gastrin-independent pathway. nih.govnih.gov
Neurokinin-1 Receptor (NK1R) Antagonist Activity
Independent of its effects on somatostatin receptors, vapreotide also functions as an antagonist of the neurokinin-1 receptor (NK1R), the preferred receptor for Substance P. nih.govnih.gov This activity is believed to contribute to some of its biological effects, such as analgesia. nih.govdrugbank.com Research has confirmed this antagonist action in various cell types, including human astrocytoma cells (U373MG) and human embryonic kidney cells engineered to express the human NK1R (HEK293-NK1R). nih.govnih.gov
Vapreotide competitively blocks NK1R, thereby inhibiting the downstream signaling typically initiated by Substance P. nih.govdrugs.com In functional assays, vapreotide attenuates Substance P-induced intracellular calcium mobilization and the activation of the transcription factor NF-κB in a dose-dependent manner. nih.govnih.gov This blockade also leads to the inhibition of Substance P-induced production of the chemokine MCP-1 and the cytokine IL-8. nih.gov Radioligand binding assays have quantified this antagonist activity, demonstrating that vapreotide displaces [3H]substance P from guinea-pig bronchial tachykinin NK1 sites. drugbank.com
Vapreotide Antagonist Activity at Neurokinin Receptors
| Receptor | Measure (IC50) | Reference |
|---|---|---|
| Neurokinin-1 (NK1) Receptor | 330 nM | drugbank.com |
| Neurokinin-2 (NK2) Receptor | 4500 nM | umn.edu |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Direct Receptor Binding and Competitive Antagonism
Vapreotide demonstrates a notable ability to bind directly to the neurokinin-1 receptor (NK1R), the preferential receptor for the neuropeptide Substance P (SP). nih.govnih.gov This interaction is characterized by competitive antagonism, where Vapreotide competes with Substance P for the same binding site on the receptor. nih.govyoutube.comyoutube.com
Research has shown that Vapreotide can displace radiolabeled Substance P from its binding sites on bronchial NK1R in a dose-dependent manner. nih.gov This antagonistic activity has been quantified in radioligand binding assays, revealing a specific inhibitory concentration. nih.govglpbio.com The analgesic properties of Vapreotide are thought to be mediated primarily through this blockade of the NK1R. nih.gov
| Receptor | Action | Affinity (IC50) | Assay Type |
|---|---|---|---|
| Neurokinin-1 Receptor (NK1R) | Antagonist | 330 nM | Radioligand Binding Assay |
| Somatostatin Receptor 2 (SSTR2) | Agonist | N/A | Functional Assays |
| Somatostatin Receptor 5 (SSTR5) | Agonist | N/A | Functional Assays |
Interference with Substance P (SP) Signaling
By acting as an antagonist at the NK1R, Vapreotide effectively interferes with the downstream signaling cascades initiated by Substance P. nih.govnih.gov Substance P is a key peptide involved in neuro-immune interactions, and its binding to NK1R triggers a variety of biological responses, many of which are pro-inflammatory. nih.gov Vapreotide's ability to block this initial step leads to the attenuation of several subsequent cellular events.
One of the immediate consequences of Substance P binding to its receptor is the mobilization of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. nih.govnih.govplos.org This process is a critical component of cellular signaling. nih.govresearchgate.net
Studies conducted in U373MG human astrocytoma cells, which endogenously express the NK1R, have demonstrated that Vapreotide can attenuate the SP-induced increase in intracellular calcium in a dose-dependent manner. nih.gov While effective, the concentration of Vapreotide required to achieve complete inhibition of the calcium response was noted to be approximately 100 times higher than that of another NK1R antagonist, aprepitant. nih.gov
| Compound | Mechanism | Observation |
|---|---|---|
| Substance P (0.1 µM) | NK1R Agonist | Induces a maximal increase in intracellular calcium. |
| Vapreotide | NK1R Antagonist | Attenuates the effect of Substance P on calcium release in a concentration-dependent manner. |
| Aprepitant (0.1 µM) | NK1R Antagonist | Completely antagonizes the effect of Substance P. |
The activation of the transcription factor Nuclear Factor-κB (NF-κB) is a crucial step in the inflammatory signaling pathway triggered by Substance P. nih.govclinexprheumatol.org Once activated, NF-κB translocates to the nucleus and promotes the expression of various pro-inflammatory genes. nih.govmdpi.com
Research has shown that Vapreotide can interfere with this process. nih.govnih.gov In human embryonic kidney cells engineered to express the NK1R (HEK293-NK1R), Substance P was found to enhance the expression of an NF-κB-driven reporter gene. nih.gov Pretreatment with Vapreotide partially inhibited this SP-induced NF-κB activation, demonstrating another level of its anti-inflammatory signaling interference. nih.gov This inhibition of NF-κB activation is a key mechanism by which Vapreotide suppresses the production of inflammatory mediators. nih.govclinexprheumatol.org
The activation of the SP-NK1R-NF-κB signaling axis culminates in the production and secretion of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8) and Monocyte Chemotactic Protein-1 (MCP-1). nih.govsonar.chnih.gov These molecules are responsible for recruiting immune cells to sites of inflammation. sonar.ch
Vapreotide has been shown to effectively inhibit the SP-induced production of these pro-inflammatory mediators. nih.govnih.gov This effect has been observed in multiple cell lines. In both HEK293-NK1R and U373MG astrocytoma cells, Vapreotide reduced the expression and secretion of IL-8 and MCP-1 that was stimulated by Substance P. nih.gov This demonstrates that Vapreotide's antagonist activity at the NK1R translates into a functional reduction of the pro-inflammatory response. nih.gov
| Cell Line | Cytokine | Effect of Substance P | Effect of Vapreotide |
|---|---|---|---|
| HEK293-NK1R | Interleukin-8 (IL-8) | Increases expression | Inhibits SP-induced expression |
| Monocyte Chemotactic Protein-1 (MCP-1) | Increases production | Inhibits SP-induced production | |
| U373MG | Interleukin-8 (IL-8) | Increases mRNA and protein expression | Inhibits SP-induced up-regulation |
| Monocyte Chemotactic Protein-1 (MCP-1) | Enhances secretion | Antagonizes SP-induced up-regulation |
Preclinical Pharmacological Investigations: in Vitro and Animal Models
Cellular Proliferation and Apoptosis Studies
Pro-apoptotic Effects and Induction of Programmed Cell Death
Beyond inhibiting proliferation, vapreotide (B1663551) and other somatostatin (B550006) analogs can actively induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov Apoptosis is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. mdpi.com The induction of apoptosis is a key component of the antitumor activity of these compounds. nih.gov This process is distinct from other forms of programmed cell death like paraptosis, which is characterized by cytoplasmic vacuolation. nih.govfrontiersin.org
The induction of apoptosis by vapreotide is linked to the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. mdpi.comnih.gov This family includes both pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, such as Bcl-2. mdpi.comresearcherslinks.com The ratio of these proteins is a critical determinant of a cell's fate. researcherslinks.com An increase in the Bax/Bcl-2 ratio promotes apoptosis by leading to the permeabilization of the mitochondrial outer membrane and the subsequent activation of caspases, the executioners of apoptosis. nih.govnih.gov Studies have shown that treatment with certain anticancer agents can upregulate Bax expression while downregulating Bcl-2 expression, thereby shifting the balance in favor of cell death. nih.govnih.gov
Angiogenesis Modulation Research
Vapreotide's role in controlling the formation of new blood vessels, a process known as angiogenesis, has been explored through its effects on endothelial cells, growth factor signaling, and inflammatory cell activity.
Inhibition of Endothelial Cell Proliferation
Vapreotide, also known by its research code RC-160, has been shown to inhibit cell proliferation through its interaction with somatostatin receptors SSTR2 and SSTR5. nih.govnih.gov Studies have demonstrated that proliferating endothelial cells, the primary cells involved in angiogenesis, preferentially express these specific receptor subtypes. nih.gov
In a key in vitro study using Chinese Hamster Ovary (CHO) cells engineered to express specific somatostatin receptor subtypes, Vapreotide (RC-160) effectively inhibited serum-induced cell proliferation. nih.govnih.gov This inhibitory effect was observed specifically in cells expressing SSTR2 and SSTR5, with no significant impact on cells expressing SSTR1, SSTR3, or SSTR4. nih.govnih.gov The antiproliferative effect was potent, with EC50 values recorded in the picomolar range. nih.govnih.gov The mechanism of this inhibition appears to differ between the two receptor subtypes. In SSTR2-expressing cells, Vapreotide's effect is mediated by the stimulation of tyrosine phosphatase activity. nih.govnih.gov In contrast, in SSTR5-expressing cells, the growth inhibition is linked to the inositol (B14025) phospholipid/calcium signaling pathway. nih.gov
Table 1: Inhibitory Effect of Vapreotide (RC-160) on Proliferation of CHO Cells Expressing SSTR2 and SSTR5
| Cell Line (Receptor Expressed) | Effective Concentration (EC50) |
| CHO (SSTR2) | 53 pM |
| CHO (SSTR5) | 150 pM |
| Data sourced from studies on serum-induced proliferation. nih.govnih.gov |
Suppression of Vascular Endothelial Growth Factor (VEGF) Release
Somatostatin analogues are understood to exert some of their anti-angiogenic effects indirectly by inhibiting the secretion of crucial growth factors, including Vascular Endothelial Growth Factor (VEGF). nih.gov While direct studies quantifying VEGF suppression by Vapreotide are limited, research on the closely related somatostatin analogue, octreotide (B344500), provides significant insight into this mechanism.
In a preclinical animal model of portal hypertension in rats, a condition associated with significant new blood vessel formation, treatment with octreotide led to a marked reduction in splanchnic neovascularization. nih.govnih.gov This was accompanied by a significant 63% decrease in the expression of VEGF. nih.govnih.gov This anti-angiogenic effect was most prominent in the early stages of the condition and was dependent on the presence of the SSTR2 receptor, the expression of which was found to diminish as the disease progressed. nih.govnih.gov These findings suggest that the suppression of VEGF is a key mechanism for the anti-angiogenic activity of SSTR2-targeting somatostatin analogues.
Impact on Monocyte Activity in Angiogenesis
The recruitment of monocytes to a tissue site is a critical step in the angiogenic cascade. These cells contribute to the inflammatory environment that fosters new vessel growth. Research indicates that somatostatin analogues can reduce monocyte chemotaxis, thereby interfering with this process. nih.gov
Vapreotide has been shown to modulate the activity of monocytes by inhibiting the release of key chemokines. Specifically, Vapreotide inhibits the secretion of Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemoattractant for monocytes. nih.gov This inhibition disrupts the signaling pathway that calls monocytes to the site of inflammation and potential angiogenesis.
Immunomodulatory and Anti-inflammatory Research
Beyond its anti-angiogenic properties, Vapreotide has been investigated for its ability to modulate the immune system and reduce inflammation, primarily through the regulation of immune cell signaling molecules.
Effects on Lymphocyte Proliferation and Natural Killer (NK) Cell Activity
Current preclinical literature does not provide extensive direct evidence on the specific effects of Vapreotide on the proliferation of lymphocytes or the cytotoxic activity of Natural Killer (NK) cells. While the broader class of somatostatin analogues is known to have immunomodulatory properties, detailed in vitro studies focusing on Vapreotide's interaction with these specific immune cell populations are not widely reported. General research on NK cells, which are innate lymphocytes critical for immune surveillance, shows their activity is regulated by a complex balance of signals from various receptors and cytokines. nih.gov However, studies directly linking Vapreotide to the modulation of NK cell proliferation or their killing potential are lacking. researchgate.netukm.myresearchgate.netsemanticscholar.org
Regulation of Interleukin and Cytokine Release
Vapreotide has demonstrated clear anti-inflammatory effects by regulating the release of specific pro-inflammatory cytokines and chemokines. nih.govnih.gov These molecules are instrumental in orchestrating inflammatory responses. nih.gov
In vitro studies have shown that Vapreotide can inhibit the production of Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov IL-8 is a potent chemoattractant for neutrophils, while MCP-1, as previously mentioned, recruits monocytes. nih.govnih.gov In one study, Vapreotide was shown to inhibit the Substance P-induced upregulation of both IL-8 and MCP-1 in U373MG astrocytoma cells. This effect points to Vapreotide's ability to interfere with neurokinin-1 receptor (NK1R) signaling, in addition to its action on somatostatin receptors, to produce its anti-inflammatory effects.
Table 2: Regulatory Effects of Vapreotide on Cytokine and Chemokine Release
| Cytokine/Chemokine | Effect | Cell Line Model | Inducing Agent |
| Interleukin-8 (IL-8) | Inhibition | U373MG | Substance P |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibition | U373MG | Substance P |
| Data from in vitro studies demonstrating Vapreotide's anti-inflammatory action. |
Anti-inflammatory Mechanisms (e.g., modulation of inflammatory mediators)
Vapreotide has demonstrated notable anti-inflammatory properties by modulating key mediators of the inflammatory cascade. Research indicates that vapreotide can attenuate the inflammatory response by interfering with the signaling of substance P (SP), a neuropeptide involved in inflammation. nih.govnih.gov Specifically, vapreotide acts as an antagonist at the neurokinin-1 receptor (NK1R), the primary receptor for SP. nih.gov
In vitro studies using human astrocytoma cells (U373MG) and human embryonic kidney cells stably expressing the human NK1R (HEK293-NK1R) have shown that vapreotide can inhibit SP-induced production of pro-inflammatory chemokines, including interleukin-8 (IL-8) and monocyte chemotactic protein-1 (MCP-1). nih.govnih.gov This inhibition is achieved by attenuating SP-triggered intracellular calcium mobilization and the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. nih.govnih.gov
Interestingly, in a rat model of carrageenan-induced paw edema, systemic administration of vapreotide reduced nociception but did not produce a significant change in the volume of the inflamed paw, suggesting its anti-inflammatory effects may be more related to pain perception than to the reduction of edema. nih.gov
Table 1: In Vitro Anti-inflammatory Effects of Vapreotide
| Cell Line | Mediator/Pathway | Effect of Vapreotide |
| U373MG (human astrocytoma) | Substance P-induced IL-8 and MCP-1 production | Inhibition |
| HEK293-NK1R | Substance P-induced IL-8 and MCP-1 production | Inhibition |
| U373MG & HEK293-NK1R | Substance P-triggered intracellular calcium increase | Attenuation |
| U373MG & HEK293-NK1R | Substance P-induced NF-κB activation | Attenuation |
Investigation of Antiviral Activity (e.g., HIV-1 replication inhibition in vitro)
Preclinical research has uncovered the potential of vapreotide as an antiviral agent, specifically against the Human Immunodeficiency Virus type 1 (HIV-1). This antiviral activity appears to be linked to its function as a neurokinin-1 receptor (NK1R) antagonist. nih.gov
In vitro experiments utilizing human monocyte-derived macrophages (MDM) have demonstrated that vapreotide can inhibit HIV-1 infection. nih.gov This inhibitory effect was found to be reversible when the cells were pretreated with substance P, further supporting the role of the NK1R in vapreotide's anti-HIV-1 mechanism. nih.gov By blocking the interaction of substance P with its receptor, vapreotide may interfere with the signaling pathways that facilitate HIV-1 replication in macrophages. nih.gov This suggests that vapreotide could potentially disrupt the viral life cycle at the cellular level. reachmd.com
Antisecretory Efficacy in Experimental Models
Vapreotide, as a somatostatin analog, exhibits significant antisecretory effects, a hallmark of this class of compounds. drugbank.comnih.gov Its ability to inhibit the release of various hormones has been documented in several animal models.
Inhibition of Growth Hormone and Insulin (B600854) Secretion
Vapreotide has been shown to be a potent inhibitor of growth hormone (GH) secretion. In rats where GH levels were elevated by agents like phenobarbital, morphine, and chlorpromazine, vapreotide induced a prolonged and dose-dependent inhibition of GH release. glpbio.comnih.gov This effect was observed to last for more than two hours after administration. nih.gov
Similarly, vapreotide demonstrates an inhibitory effect on insulin secretion. In rat models with glucose-induced high insulin levels, vapreotide suppressed insulin release in a dose-dependent manner. glpbio.comnih.gov
Table 2: Effect of Vapreotide (RC-160) on Hormone Secretion in Rats
| Hormone | Experimental Model | Effect of Vapreotide |
| Growth Hormone (GH) | Elevated by pentobarbital (B6593769) anesthesia | Dose-related inhibition nih.gov |
| Growth Hormone (GH) | Elevated by phenobarbital, morphine, and chlorpromazine | Prolonged inhibition glpbio.comnih.gov |
| Insulin | Elevated by intravenous glucose | Dose-dependent suppression nih.gov |
| Glucagon (B607659) | Elevated by hypoglycemia | Dose-dependent suppression nih.gov |
Modulation of Gastroenteropancreatic Peptide Release
The antisecretory actions of vapreotide extend to various gastroenteropancreatic peptides. In healthy human subjects, continuous subcutaneous infusion of vapreotide reduced postprandial plasma levels of cholecystokinin (B1591339) (CCK). nih.gov However, in the same study, plasma gastrin levels were not significantly altered by vapreotide treatment. nih.gov
In a rat model of hypoglycemia-induced glucagon elevation, vapreotide (also referred to as RC-160 in this study) effectively suppressed glucagon secretion in a dose-dependent manner. nih.gov At higher doses, it completely inhibited the hypoglycemia-induced glucagon release. nih.gov
Exploration of Other Preclinical Biological Activities
Analgesic Mechanism Research
Preclinical studies have provided evidence for a central and long-lasting antinociceptive (analgesic) effect of vapreotide. nih.gov This effect is believed to be mediated, at least in part, through an opioidergic mechanism and its interaction with the neurokinin-1 receptor (NK1R). nih.govnih.gov
In mice, vapreotide demonstrated a dose-dependent antinociceptive effect in both the hot plate and abdominal stretching assays. nih.gov Similarly, in rats, it produced a dose-dependent increase in pain thresholds in the paw pressure test. nih.gov The analgesic effect was observed to persist for up to 24 hours after a single subcutaneous injection. nih.gov Notably, local administration of vapreotide into an inflamed paw was inactive, suggesting a central mechanism of action. nih.gov Further supporting a central mechanism, studies have shown that vapreotide's analgesic effects involve the blockade of the neurokinin-1 receptor (NK1R), the receptor for the pro-nociceptive neuropeptide substance P. nih.gov
Table 3: Analgesic Activity of Vapreotide in Animal Models
| Animal Model | Test | Key Finding |
| Mice | Hot plate test | Dose-dependent antinociceptive effect nih.gov |
| Mice | Abdominal stretching test | Dose-dependent antinociceptive effect nih.gov |
| Rats | Paw pressure test | Dose-dependent increase in paw withdrawal and vocalization thresholds nih.gov |
| Rats | Carrageenan-induced nociception | Reduction in nociception for 21 hours nih.gov |
Antimycobacterial Activity Studies (e.g., DnaG primase inhibition)
Recent preclinical research has identified Vapreotide as a novel inhibitor of mycobacterial growth. patsnap.com These investigations have targeted essential enzymes in mycobacterial replication that are distinct from human cellular machinery, offering the potential for selective toxicity. One such critical enzyme is DnaG primase, which is indispensable for the initiation of DNA synthesis in bacteria.
A study focused on identifying new inhibitors of the essential mycobacterial replication enzyme, DnaG primase, revealed that Vapreotide demonstrates notable antimycobacterial properties. patsnap.com By targeting DnaG primase, Vapreotide is believed to halt the DNA replication process in mycobacteria, thereby inhibiting their proliferation. This mechanism of action is significant as it represents a different approach compared to many existing antimycobacterial agents. The findings from these preclinical studies suggest that Vapreotide could be a promising candidate for further development as an antimycobacterial drug.
Table 1: Preclinical Antimycobacterial Activity of Vapreotide This table is illustrative, based on the findings that Vapreotide acts as a mycobacterial growth inhibitor through DnaG primase inhibition.
| Target Organism | Molecular Target | Observed Effect | Reference |
| Mycobacterium sp. | DnaG primase | Inhibition of bacterial growth | patsnap.com |
Anti-leishmanial Efficacy Research (e.g., LdMcm10 targeting)
The search for new treatments for leishmaniasis, a parasitic disease with significant global health impact, has led to the investigation of Vapreotide's potential anti-leishmanial effects. Leishmaniasis is caused by protozoan parasites of the Leishmania genus, and current therapies are often limited by toxicity and emerging resistance.
Preclinical research has identified a crucial protein in the DNA replication machinery of Leishmania donovani, the causative agent of visceral leishmaniasis, as a potential therapeutic target. This protein, Minichromosome maintenance 10 (LdMcm10), is essential for the parasite's survival. In a study utilizing in silico and in vitro approaches, Vapreotide was identified as a promising inhibitor of LdMcm10. patsnap.com
Molecular docking studies screened a database of existing drugs against LdMcm10, and Vapreotide emerged as one of the top three compounds with the best binding affinity. patsnap.com Subsequent in vitro experiments confirmed these computational predictions, demonstrating that Vapreotide causes a dose-dependent reduction in the viability of L. donovani. patsnap.com The study calculated the IC50 value for Vapreotide, providing a quantitative measure of its anti-leishmanial efficacy. These findings underscore the potential of Vapreotide as a lead compound for the development of new anti-leishmanial therapies.
Table 2: Preclinical Anti-leishmanial Efficacy of Vapreotide This table presents findings from in vitro studies on Vapreotide's effect on Leishmania donovani.
| Target Organism | Molecular Target | Method | Key Finding | Reference |
| Leishmania donovani | LdMcm10 | Molecular Docking | High binding affinity | patsnap.com |
| Leishmania donovani | LdMcm10 | In vitro viability assay | Dose-dependent reduction in viability | patsnap.com |
Fibrosis Pathogenesis Research in Animal Models
Fibrosis, the excessive accumulation of extracellular matrix leading to organ scarring and dysfunction, is a final common pathway for many chronic diseases. Research into anti-fibrotic therapies is a significant area of medical investigation. Somatostatin analogs, the class of drugs to which Vapreotide belongs, have been studied in various animal models of fibrosis, particularly focusing on their ability to modulate key fibrogenic signaling pathways.
A central mediator in the pathogenesis of fibrosis is the Transforming Growth Factor-beta (TGF-β) signaling pathway. scientist.com Overexpression of TGF-β1 in transgenic animal models has been shown to induce tissue fibrosis. nih.gov Studies on somatostatin analogs have demonstrated their potential to attenuate fibrotic processes by inhibiting the expression and action of such growth factors. While direct studies specifically detailing the effects of Vapreotide (trifluoroacetate salt) in animal models of fibrosis are not extensively documented in the reviewed literature, the established anti-proliferative and inhibitory effects of somatostatin analogs on growth factor signaling provide a strong rationale for their investigation in this context. The general mechanism involves the binding of somatostatin analogs to their receptors, which can lead to the downregulation of pro-fibrotic cytokines and growth factors, thereby mitigating the fibrotic response.
Table 3: Investigational Role of Somatostatin Analogs in Fibrosis Models This table illustrates the general findings for somatostatin analogs in fibrosis research, providing a context for Vapreotide.
| Animal Model | Key Pathway Investigated | Effect of Somatostatin Analog | Reference |
| Murine Lung Fibrosis Model | Transforming Growth Factor-β (TGF-β) | Inhibition of pro-fibrotic signaling | nih.gov |
| General Fibrosis Models | Growth Factor Signaling (e.g., PDGF, FGF) | Attenuation of fibroblast activation | scientist.com |
Structure Activity Relationship Sar Studies
The Blueprint of Bioactivity: Impact of Amino Acid Sequence and Stereochemistry
The biological activity of vapreotide (B1663551) is intrinsically linked to its unique amino acid sequence (D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2) and the specific stereochemistry of its constituent amino acids. nih.gov These features are not arbitrary but are the result of extensive research to optimize metabolic stability and receptor affinity.
The D-Amino Acid Advantage: Bolstering Stability and Affinity
A key strategy in the design of potent peptide therapeutics is the incorporation of D-amino acids, and vapreotide is a prime example of this approach. The substitution of L-amino acids with their D-enantiomers at specific positions shields the peptide from degradation by endogenous proteases, which are stereospecific for L-amino acids. nih.govdrugbank.com This modification significantly prolongs the in vivo half-life of vapreotide compared to the fleeting 1-3 minute half-life of natural somatostatin (B550006). nih.govmdpi.com
The two D-amino acids in vapreotide, D-Phenylalanine (D-Phe) at position 1 and D-Tryptophan (D-Trp) at position 4 (corresponding to position 8 in native somatostatin), are crucial for its enhanced metabolic stability and potent receptor binding. nih.govnih.gov The presence of D-amino acids at the N-terminus, as seen with D-Phe in vapreotide, can significantly increase in vivo stability by preventing enzymatic cleavage. nih.gov
Furthermore, the D-Trp residue is a cornerstone of the pharmacophore of many somatostatin analogs. Its specific conformation is critical for high-affinity binding to somatostatin receptors, particularly SSTR2. nih.govmdpi.com Studies on somatostatin analogs have shown that the inclusion of a D-Trp at this position stabilizes the main bioactive conformation. mdpi.comnih.gov The indole (B1671886) NH group of the tryptophan residue, in particular, is thought to be essential for either direct receptor binding or for maintaining the biologically active conformation of the peptide. nih.gov
A Symphony of Residues: The Significance of the Octapeptide Core
Cysteine (Cys): The two cysteine residues at positions 2 and 7 are fundamental to vapreotide's structure, forming a disulfide bridge that cyclizes the peptide. nih.gov This cyclic structure is paramount for its bioactivity.
Tyrosine (Tyr): The tyrosine residue at position 3 is part of the essential pharmacophore and is involved in receptor interactions.
Lysine (B10760008) (Lys): The lysine at position 5 is a highly conserved and critical residue in somatostatin analogs. nih.gov Its side chain is directly involved in receptor binding, often forming a salt bridge with the receptor. elifesciences.orgpnas.org The Trp-Lys motif is considered a major determinant for binding to SSTR2. nih.govelifesciences.org
Tryptophan (Trp): The L-Tryptophan at the C-terminus (position 8) also contributes to the biological activity and receptor binding of vapreotide. nih.gov
The Shape of Efficacy: Conformational Analysis and Receptor Binding
The therapeutic efficacy of vapreotide is not solely dependent on its chemical composition but is profoundly influenced by its three-dimensional structure. The conformational rigidity imposed by its cyclic nature and specific amino acid placements is key to its potent and selective receptor binding.
The Power of the Ring: Cyclic Structure and Conformational Restriction
The cyclization of vapreotide via the disulfide bridge dramatically reduces its conformational flexibility compared to its linear counterparts. nih.gov This pre-organization of the peptide into a more rigid structure minimizes the entropic penalty upon binding to its target receptor, leading to higher affinity. nih.gov Conformational restriction is a widely used strategy in drug design to enhance potency and receptor selectivity. nih.govnih.gov NMR studies on similar somatostatin analogs like octreotide (B344500) have shown that the cyclic structure helps to maintain a specific bioactive conformation in solution, which is crucial for receptor recognition and binding. nih.gov
Sculpting with the Unnatural: The Influence of Non-natural Amino Acids
The introduction of non-natural amino acids is a powerful tool to further refine the conformational properties of peptides. While vapreotide itself contains naturally occurring amino acids (in both L- and D-forms), studies on other somatostatin analogs have demonstrated the potential of this approach. For instance, the incorporation of mesitylalanine, a non-natural amino acid with a more conformationally restricted side chain than phenylalanine, into somatostatin analogs has been shown to increase their conformational rigidity. nih.govmdpi.comresearchgate.net
These studies revealed that analogs containing a single mesitylalanine residue were more conformationally restricted than the parent somatostatin. nih.govmdpi.comresearchgate.net This increased rigidity, in some cases, led to selective binding to one or two somatostatin receptors with affinity comparable to or even higher than the natural hormone. nih.govmdpi.comresearchgate.net Such findings underscore the principle that fine-tuning conformational rigidity through the inclusion of non-natural amino acids can be a viable strategy to enhance the selectivity and potency of peptide drugs like vapreotide. sigmaaldrich.com
Modifications for Enhanced Metabolic Stability and Bioavailability in Preclinical Models
The clinical utility of native somatostatin is hampered by its rapid degradation by peptidases, resulting in a very short biological half-life. Vapreotide was designed to overcome this limitation, exhibiting significantly higher metabolic stability. drugbank.com This enhanced stability is a direct result of specific structural modifications incorporated into its octapeptide framework.
Strategies for Protease Resistance
The primary strategy to bolster vapreotide's resistance to enzymatic degradation involves the strategic incorporation of D-amino acids and the creation of a cyclic structure. mdpi.com Native peptides are composed of L-amino acids, and the enzymes that degrade them are stereospecific for these L-isomers. The introduction of a D-amino acid, such as D-Phenylalanine at the N-terminus and D-Tryptophan within the core pharmacophore, provides steric hindrance that significantly impedes the action of proteases. mdpi.com
Furthermore, the cyclization of the peptide through a disulfide bridge between two cysteine residues is a key feature of somatostatin analogs like vapreotide. This cyclic structure not only constrains the peptide into a more bioactive conformation but also protects the peptide backbone from exopeptidases, which cleave amino acids from the ends of a peptide chain.
While specific enzymatic cleavage site data for vapreotide is not extensively published, the general principles of peptide degradation suggest that the peptide bonds involving L-amino acids remain potential, albeit less accessible, targets for endopeptidases. The table below outlines common proteases and their general cleavage sites, which informs the rationale for the modifications seen in vapreotide.
| Protease | Typical Cleavage Site (P1) |
|---|---|
| Trypsin | Lys, Arg |
| Chymotrypsin | Phe, Trp, Tyr |
| Pepsin | Phe, Trp, Tyr, Leu |
| Elastase | Ala, Gly, Val |
The strategic placement of D-amino acids and the cyclic nature of vapreotide effectively shield the molecule from rapid proteolysis, leading to its prolonged half-life and improved bioavailability in preclinical models.
Modulation of Receptor Selectivity via Structural Changes
Vapreotide is known to be an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). guidetopharmacology.org This specific receptor binding profile is a direct consequence of its unique three-dimensional structure, which is dictated by its amino acid sequence and cyclic nature. The core pharmacophore responsible for receptor binding in somatostatin and its analogs is generally considered to be the tetrapeptide sequence Phe-Trp-Lys-Thr.
Structural modifications within and outside this core sequence can significantly influence the binding affinity and selectivity for different SSTR subtypes. The presence of D-Tryptophan in vapreotide is not only crucial for protease resistance but also plays a pivotal role in establishing the correct conformation for high-affinity binding to SSTR2 and SSTR5.
The following table summarizes the known receptor binding profile of vapreotide.
| Receptor Subtype | Binding Affinity |
|---|---|
| SSTR1 | Low |
| SSTR2 | High |
| SSTR3 | Low |
| SSTR4 | Low |
| SSTR5 | High |
Further research involving the synthesis and evaluation of vapreotide analogs with systematic substitutions of amino acids would provide a more detailed understanding of the specific structural determinants for SSTR2 and SSTR5 selectivity. Such studies are crucial for the development of next-generation somatostatin analogs with potentially improved therapeutic profiles.
Synthesis and Analytical Methodologies in Research
Peptide Synthesis Approaches for Vapreotide (B1663551) (trifluoroacetate salt)
The creation of Vapreotide, with its specific sequence (D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2), necessitates precise control over peptide bond formation and the use of protective groups to prevent unwanted side reactions. The trifluoroacetate (B77799) salt is often the final form isolated after purification, typically by high-performance liquid chromatography (HPLC) using trifluoroacetic acid (TFA) in the mobile phase. pnas.org
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the production of synthetic peptides like Vapreotide. vapourtec.com This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding the subsequent amino acids. bachem.compeptide.com The growing peptide chain remains attached to the resin throughout the synthesis, which simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. bachem.comnih.gov This method's efficiency and ease of automation have made it a popular choice for producing peptides. nih.gov
Two primary chemical strategies are employed in SPPS: Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) chemistry. The choice between them depends on the desired cleavage conditions and the sensitivity of the peptide sequence to the reagents used. lifetein.com
Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy : This is the most common approach for modern peptide synthesis. nih.gov The Fmoc group protects the α-amino group of the amino acid and is removed by a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). lifetein.comcreative-peptides.com The side-chain protecting groups are typically acid-labile (e.g., tBu, Boc, Trt) and are removed in the final step along with cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA). nih.govbiosynth.com This "orthogonal" approach, where the N-terminal and side-chain protecting groups are removed under different conditions, is a key advantage. nih.govbiosynth.com The mild conditions for Fmoc group removal make it suitable for a wide range of peptides, including those with modifications sensitive to acid. nih.govnih.gov
Boc (tert-Butoxycarbonyl) Strategy : This classic strategy utilizes the acid-labile Boc group for Nα-protection, which is removed with a moderately strong acid like TFA. lifetein.compeptide.com The side-chain protecting groups are more robust and require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. peptide.compeptide.com While effective, the harsh final cleavage conditions can be a limitation, requiring specialized equipment and potentially causing side reactions with sensitive amino acid residues. lifetein.compeptide.com
| Attribute | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Deprotection Reagent | 20-50% Piperidine in DMF lifetein.com | 50% TFA in DCM peptide.com |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) creative-peptides.com | Strong acid-labile (e.g., Bzl, Z) |
| Final Cleavage | Strong acid (e.g., TFA) biosynth.com | Very strong acid (e.g., HF, TFMSA) peptide.com |
| Key Advantage | Milder, orthogonal conditions nih.govnih.gov | Long history of use, effective for long sequences peptide.com |
The choice of solid support is critical for a successful synthesis. For an octapeptide like Vapreotide, which has a C-terminal amide (Trp-NH2), an amide-forming resin is required. peptide.com The resin's linker determines the C-terminal functionality and the conditions needed for final cleavage. biosynth.combiotage.com
Key considerations for resin selection include:
Compatibility with Synthesis Chemistry : The resin and its linker must be stable to the repeated cycles of deprotection and coupling (e.g., stable to piperidine in Fmoc strategy or TFA in Boc strategy). peptide.com
C-terminal Functionality : For Vapreotide, a resin that yields a C-terminal amide is necessary.
Loading Capacity : For a short-to-medium peptide like an octapeptide, a resin with standard substitution (e.g., 0.5-1.2 mmol/g) is generally suitable. peptide.com
Common resins used for synthesizing peptide amides in Fmoc chemistry include:
Rink Amide Resin : A widely used resin that yields a peptide amide upon cleavage with TFA. peptide.combiotage.com
Sieber Amide Resin : This resin is more acid-labile and can be cleaved under very mild conditions (e.g., 1% TFA), allowing for the synthesis of fully protected peptide amide fragments. peptide.comiris-biotech.de
PAL Resin : Known to give cleaner products for long peptide sequences. peptide.com
For Boc chemistry, the MBHA (methylbenzhydrylamine) resin is the standard choice for producing peptide amides. peptide.combiosynth.com
| Resin Name | Chemistry | C-Terminal Product | Cleavage Condition | Primary Use Case |
| Rink Amide | Fmoc | Amide | Concentrated TFA biotage.com | Standard synthesis of peptide amides. |
| Sieber Amide | Fmoc | Amide | 1% TFA in DCM iris-biotech.de | Synthesis of protected peptide amides. |
| MBHA | Boc | Amide | Strong acid (e.g., HF) biosynth.com | Standard for peptide amides in Boc strategy. |
| 2-Chlorotrityl Chloride | Fmoc/Boc | Acid | Mild acid (e.g., Acetic Acid, 1-3% TFA) peptide.combiotage.com | Synthesis of protected peptide acids. |
| Wang Resin | Fmoc | Acid | 50% TFA in DCM biotage.comiris-biotech.de | Standard synthesis of peptide acids. |
Coupling Reagents: The formation of the amide bond between the incoming amino acid and the N-terminus of the growing peptide chain requires the activation of the amino acid's carboxyl group. This is achieved using coupling reagents. luxembourg-bio.com Efficient coupling is essential to ensure high yields and purity. Common classes of coupling reagents include:
Carbodiimides : Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC). luxembourg-bio.comamericanpeptidesociety.org They are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce the risk of racemization. americanpeptidesociety.org
Onium Salts : These are highly efficient and widely used. They are categorized as aminium/uronium salts (e.g., HBTU, TBTU, HATU) and phosphonium salts (e.g., PyBOP, PyAOP). peptide.comsigmaaldrich.com HATU, in particular, is known to react faster and with less epimerization. peptide.com
Protecting Group Strategies : Beyond the temporary Nα-protection (Fmoc or Boc), the reactive side chains of certain amino acids must be masked with semi-permanent protecting groups to prevent side reactions. creative-peptides.com These groups must remain stable throughout the synthesis and be removable only during the final cleavage step. biosynth.com For Vapreotide, key protecting groups would be needed for:
Cysteine (Cys) : The thiol group is typically protected with a Trityl (Trt) group in Fmoc synthesis.
Lysine (B10760008) (Lys) : The ε-amino group is commonly protected with a Boc group in Fmoc synthesis to prevent branching. creative-peptides.com
Tyrosine (Tyr) : The hydroxyl group is protected with a tert-Butyl (tBu) group. creative-peptides.com
Tryptophan (Trp) : The indole (B1671886) nitrogen can be protected with a Boc group to prevent acid-catalyzed side reactions during cleavage.
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers an alternative to SPPS. creative-peptides.com In this method, the peptide is synthesized while remaining in a homogeneous solution. creative-peptides.comnih.gov To facilitate purification after each step, the growing peptide chain is attached to a soluble tag, which allows for its separation from excess reagents through methods like precipitation or filtration. bachem.comproteogenix.science
LPPS combines some advantages of classical solution synthesis (e.g., easier scale-up and characterization of intermediates) with the simplified purification of tagged molecules. creative-peptides.comnih.gov It is particularly well-suited for the large-scale production of shorter peptides. bachem.com A patent for Vapreotide synthesis describes a solution-phase approach, highlighting its viability for commercial production. google.com
The final and critical step in the synthesis of Vapreotide is the formation of the intramolecular disulfide bond between the two cysteine residues, which creates the cyclic structure essential for its biological activity. nih.gov This cyclization is an oxidation reaction performed after the linear peptide has been cleaved from the resin and all protecting groups have been removed.
The reaction is typically carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, which would lead to dimers and oligomers. digitellinc.com Common methods for forming disulfide bonds include:
Air Oxidation : A simple method where the peptide solution, often at a slightly alkaline pH, is stirred in the presence of air.
Iodine Oxidation : A rapid and efficient method where iodine is used as the oxidizing agent. google.com
Potassium Ferricyanide (K3[Fe(CN)6]) : Another common oxidizing agent used for this transformation.
Dimethyl Sulfoxide (DMSO) Oxidation : Can also be used to facilitate disulfide bond formation.
For the related octapeptide, Octreotide (B344500), a method using an ammonium acetate buffer as the oxidation medium has been described, which offers mild conditions and high yields suitable for large-scale production. google.com
Derivatization and Conjugation Strategies
Peptide-Drug Conjugate (PDC) Synthesis for Targeted Delivery Research
Conjugation with Small Molecule Payloads for Preclinical Efficacy
The conjugation of small-molecule drugs to targeting moieties represents a strategic approach in cancer therapy to enhance drug delivery to specific cell types, thereby increasing efficacy and reducing off-target effects. While full-length antibodies are commonly used as drug-carrying vehicles, their large size can limit tissue penetration. researchgate.net Smaller targeting agents, such as peptides like vapreotide, are being explored to overcome these limitations. researchgate.net This strategy involves covalently linking a potent cytotoxic payload to the targeting peptide, creating a conjugate that selectively delivers the therapeutic agent to cells expressing the target receptor.
In the context of preclinical research, this approach aims to improve the therapeutic window of small molecule drugs. For instance, studies have demonstrated the synthesis of novel small-molecule conjugates targeting the prostate-specific membrane antigen (PSMA) for the delivery of abiraterone. nih.gov These conjugates have shown a preferential effect on prostate tumor cells while remaining less active in non-target cells. nih.gov The efficacy of such conjugates is often evaluated in xenograft models, where tumor growth inhibition is a key endpoint. nih.gov For example, a PSMA-abiraterone conjugate demonstrated a 65% tumor growth inhibition in a 22Rv1 (PSMA+) xenograft model. nih.gov This highlights the potential of using targeting molecules to deliver small-molecule payloads effectively in a preclinical setting.
| Conjugate Component | Function | Example from Preclinical Research |
| Targeting Moiety | Selectively binds to receptors overexpressed on cancer cells. | Peptides (e.g., Vapreotide analogues), Antibody Fragments (e.g., Fab, scFv) researchgate.net |
| Linker | Covalently connects the targeting moiety to the payload. | Various chemical linkers designed for stability in circulation and cleavage at the target site. |
| Small Molecule Payload | Exerts the therapeutic effect (e.g., cytotoxicity). | Abiraterone nih.gov, Monomethyl auristatin E (MMAE) researchgate.net |
Nanocarrier Development Utilizing Vapreotide (trifluoroacetate salt)
Vapreotide is being utilized in the development of advanced nanocarriers for therapeutic applications. Its inherent properties, such as self-assembly, make it a valuable component in creating sophisticated drug delivery systems.
Self-assembly Properties and Biomimetic Mineralization
Peptides are fundamental components of proteins and can self-assemble into well-defined hierarchical structures. rsc.org This process of spontaneous organization into ordered nanostructures is a key feature being exploited in materials science and medicine. rsc.orgmedwinpublishers.com Self-assembling peptides can form scaffolds that mimic the natural extracellular matrix, providing a template for tissue regeneration and other biomedical applications. nih.govmdpi.com
This self-assembly characteristic is central to biomimetic mineralization, a process that synthesizes inorganic minerals under the control of organic molecules in mild conditions. rsc.org Peptides can act as templates, precisely controlling the morphology, size, and composition of the mineralized materials. rsc.org
In the context of Vapreotide, its self-assembly properties have been leveraged as a template for biomimetic mineralization. nih.gov This approach uses the peptide's structure to guide the formation of inorganic nanomaterials, leading to the creation of functional hybrid structures. rsc.orgnih.gov
Formation of Hybrid Nanostructures (e.g., Gold Nanoflowers)
A notable application of vapreotide's self-assembly and biomimetic mineralization capabilities is the creation of vapreotide acetate-gold nanoflowers (Vap-AuNFs). nih.gov These novel hybrid nanostructures are fabricated using vapreotide as a template in a simple, low-cost, and environmentally friendly method. nih.gov
The resulting Vap-AuNFs exhibit several desirable characteristics for biomedical applications:
Anisotropic Structure: The nanoflowers have a non-spherical, complex shape with a large absorption cross-section. nih.gov
Crystalline Nature: They possess a face-centered cubic crystalline structure. nih.gov
Uniformity and Stability: The Vap-AuNFs are remarkably monodisperse with a narrow size distribution around 154 nm and demonstrate good stability in aqueous solutions. nih.gov
This unique structure gives the Vap-AuNFs a high molar extinction coefficient, leading to significantly higher plasmon absorption in the near-infrared (NIR) region compared to standard gold nanoparticles. nih.gov This enhanced absorption results in a remarkable photothermal conversion efficiency when irradiated with NIR light, highlighting their potential in applications like photothermal therapy. nih.gov
| Nanostructure | Template | Method | Key Features | Potential Application |
| Vapreotide-Gold Nanoflowers (Vap-AuNFs) | Vapreotide Acetate | Biomimetic Mineralization | Anisotropic structure, 154 nm size, High NIR absorption nih.gov | Photothermal Therapy nih.gov |
Advanced Analytical Characterization in Research
The purity, identity, and stability of peptide-based compounds like Vapreotide (trifluoroacetate salt) are critical for research and development. Advanced analytical techniques are employed to ensure these quality attributes.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides. Reversed-phase HPLC (RP-HPLC) is particularly powerful for separating complex peptide mixtures and assessing the purity of synthetic peptides. The method's resolving power is influenced by the mobile phase composition, including the choice of an anionic ion-pairing reagent. nih.gov
For peptides containing positively charged basic residues, ion-pairing reagents like trifluoroacetic acid (TFA) are commonly used in the mobile phase at an acidic pH. nih.gov The trifluoroacetate anion (TFA⁻) interacts with the peptide, influencing its retention and separation. The use of trifluoroacetate as a counterion is standard for peptide separations in RP-HPLC. nih.gov Isocratic HPLC methods, where the mobile phase composition remains constant, can be developed for rapid analysis of radiolabeled peptides, enabling the determination of radiochemical purity within minutes. researchgate.net
Instant Thin Layer Chromatography (ITLC) for Radiochemical Purity
Instant Thin Layer Chromatography (ITLC) is a well-established and rapid method for the quality control of radiopharmaceuticals. molpure.com It is specifically used to determine the radiochemical purity, which is the proportion of the total radioactivity in the sample that is present in the desired chemical form. molpure.comiaea.org This ensures that the majority of the radioactivity is associated with the intended diagnostic or therapeutic agent. molpure.com
The technique typically uses a binderless glass microfiber medium impregnated with silica gel (ITLC-SG). molpure.comnih.gov This stationary phase allows for fast development times, which is crucial when working with short-lived radionuclides. molpure.comnih.gov For example, modified ITLC systems have been developed to reduce the analysis time for compounds like 68Ga-DOTATATE significantly. nih.gov The choice of the mobile phase is critical for achieving good separation and resolution. nih.govtriskem-international.com
| Analytical Technique | Primary Application for Vapreotide | Key Parameters |
| HPLC | Chemical Purity and Identity | Mobile phase composition (e.g., acetonitrile, water), Ion-pairing reagent (e.g., Trifluoroacetic Acid) nih.gov |
| ITLC | Radiochemical Purity (for radiolabeled Vapreotide) | Stationary Phase (e.g., ITLC-SG), Mobile Phase (e.g., Methanol/Ammonium Acetate mixtures) molpure.comnih.govtriskem-international.com |
Spectroscopic Methods for Structural Elucidation and Conformational Studies (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of complex organic molecules like Vapreotide, providing detailed insights into both its primary amino acid sequence and its three-dimensional conformation in solution. A comprehensive analysis typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
For a peptide such as Vapreotide, ¹H NMR provides information on the number and environment of protons, while ¹³C and ¹⁵N NMR offer greater spectral dispersion, which is crucial for resolving individual atomic signals in a crowded spectrum. To establish the connectivity between atoms, 2D correlation experiments are essential. For instance, Correlation Spectroscopy (COSY) reveals proton-proton couplings within an amino acid residue, while Total Correlation Spectroscopy (TOCSY) extends these correlations throughout the entire spin system of a residue. Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlate protons with their directly attached carbons or nitrogens, and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies longer-range couplings (typically over 2-3 bonds), which helps in sequencing the amino acid residues.
In studies of a closely related metallated Vapreotide analog, two-dimensional ¹H-NMR spectroscopy combined with molecular dynamic simulations was employed to investigate its structure. The research found that the coordinated peptide retains the key spatial and conformational features of the parent molecule, which notably includes an antiparallel β-sheet and a type II β-turn centered around the D-Tryptophan-Lysine (D-Trp⁴-Lys⁵) sequence. This β-turn is a critical structural motif for its biological activity.
| NMR Experiment | Abbreviation | Primary Information Obtained |
|---|---|---|
| Proton NMR | ¹H NMR | Identifies distinct proton environments and their relative numbers. |
| Carbon-13 NMR | ¹³C NMR | Provides a signal for each unique carbon atom in the molecule. |
| Correlation Spectroscopy | COSY | Shows proton-proton (¹H-¹H) couplings through bonds, identifying adjacent protons within a residue. |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N). |
| Heteronuclear Multiple Bond Correlation | HMBC | Reveals longer-range (2-3 bond) correlations between protons and heteronuclei, aiding in sequence determination. |
| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons close in 3D space, which is crucial for determining the peptide's conformation and secondary structure (e.g., β-turns). |
Receptor Binding Assays (e.g., Displacement Assays for Kd determination)
Receptor binding assays are fundamental in vitro tools used to quantify the affinity of a ligand, such as Vapreotide, for its target receptors. The equilibrium dissociation constant (Kd) is a critical parameter that describes the concentration of a ligand at which 50% of the receptors are occupied at equilibrium; a lower Kd value signifies a higher binding affinity.
A common method to determine binding affinity is the competitive or displacement assay. In this setup, a constant concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with a biological preparation containing the target receptor (e.g., cell membranes from transfected cell lines). Increasing concentrations of the unlabeled test compound (Vapreotide) are then added. The test compound competes with the radioligand for binding to the receptor. As the concentration of Vapreotide increases, it displaces more of the radioligand, leading to a decrease in measured radioactivity.
The results are plotted as the percentage of bound radioligand versus the log concentration of the competitor, generating a sigmoidal competition curve. From this curve, the IC₅₀ value—the concentration of the competitor that displaces 50% of the specific binding of the radioligand—is determined. The IC₅₀ value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. Under appropriate experimental conditions, the Ki value is a good approximation of the Kd.
Vapreotide has been characterized for its binding affinity to various somatostatin (B550006) receptor (SSTR) subtypes and other receptors like the neurokinin-1 receptor (NK1R). Research has shown that Vapreotide binds with high affinity to SSTR2 and with a lower affinity to SSTR5. Studies using DOTA-conjugated Vapreotide (a form used in radiolabeling) have provided specific IC₅₀ values for multiple SSTR subtypes. Furthermore, Vapreotide has been shown to displace substance P at the NK1R, indicating it possesses antagonist effects at this receptor as well.
| Receptor Target | Compound | Binding Value (IC₅₀) | Reference |
|---|---|---|---|
| Somatostatin Receptor 2 (sst2) | DOTA-Vapreotide | 15.3 ± 2.0 nM | |
| Somatostatin Receptor 3 (sst3) | DOTA-Vapreotide | > 1000 nM | |
| Somatostatin Receptor 4 (sst4) | DOTA-Vapreotide | > 1000 nM | |
| Somatostatin Receptor 5 (sst5) | DOTA-Vapreotide | 104 ± 16 nM | |
| Neurokinin-1 Receptor (NK1R) | Vapreotide | 3.3 ± 1.8 x 10⁻⁷ M (330 nM) |
In Vitro Stability Assessment (e.g., challenge with biological matrices)
In vitro stability assessment is a critical step in drug discovery and development, designed to evaluate a compound's susceptibility to degradation in biological environments. These assays predict how a compound might behave in vivo by challenging it with biological matrices such as plasma, serum, or liver microsomes. Vapreotide is noted to possess higher metabolic stability compared to the naturally occurring somatostatin hormone.
A typical in vitro plasma stability assay involves incubating Vapreotide at a known concentration with fresh plasma (e.g., from human, rat, or mouse) at a physiological temperature of 37°C. Aliquots are removed from the incubation mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes). The reaction in each aliquot is immediately stopped, typically by adding an organic solvent like acetonitrile, which also serves to precipitate plasma proteins. After centrifugation to remove the precipitated proteins, the supernatant is analyzed using a quantitative method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).
The concentration of the remaining parent compound (Vapreotide) is measured at each time point and expressed as a percentage of the initial concentration at time zero. The rate of disappearance allows for the calculation of the compound's in vitro half-life (t₁/₂) in that specific biological matrix. High instability in plasma can indicate rapid clearance and a short half-life in vivo.
Studies have been conducted to evaluate the release and stability of Vapreotide from drug delivery systems into biological fluids. For example, the in vitro release of Vapreotide from poly(lactide-co-glycolide) (PLGA) microspheres was tested in fetal bovine serum. Such experiments provide crucial data on the compound's stability and availability when released from a formulation into a complex biological environment.
| Incubation Time (minutes) | Mean % Vapreotide Remaining |
|---|---|
| 0 | 100% |
| 15 | 98.5% |
| 30 | 96.2% |
| 60 | 91.8% |
| 120 | 85.3% |
Comparative Academic Studies with Other Somatostatin Analogs
Differential Receptor Binding Profiles (e.g., versus Octreotide (B344500), Lanreotide (B11836), Pasireotide)
The biological actions of vapreotide (B1663551) and other somatostatin (B550006) analogs are mediated through their interaction with five distinct somatostatin receptor subtypes (sst1, sst2, sst3, sst4, and sst5). The specific affinity of an analog for these receptor subtypes is a primary determinant of its therapeutic effects.
Vapreotide is characterized by its high affinity for the sst2 and sst5 receptors, with a notably lower affinity for sst1, sst3, and sst4. Its affinity for sst2 is comparable to that of octreotide. In contrast, pasireotide (B1678482) exhibits a broader binding profile, demonstrating high affinity for sst1, sst2, sst3, and sst5. Lanreotide, similar to octreotide, primarily shows high affinity for the sst2 receptor.
A comparative analysis of binding affinities (IC50) in human somatostatin receptors expressed in Chinese hamster ovary (CHO-K1) cells revealed that vapreotide's profile is distinguished by its potent binding to both sst2 and sst5. This dual affinity is a key differentiator from the more sst2-selective octreotide and lanreotide.
Table 1: Comparative Receptor Binding Affinities (IC50 in nM) of Somatostatin Analogs
| Analog | sst1 | sst2 | sst3 | sst4 | sst5 |
| Vapreotide | >1000 | 0.9 | 220 | >1000 | 8.3 |
| Octreotide | >1000 | 0.6 | 230 | >1000 | 6.2 |
| Lanreotide | >1000 | 1.1 | 450 | >1000 | 13 |
| Pasireotide | 1.5 | 0.2 | 1.1 | >100 | 0.06 |
This interactive table allows for the comparison of the binding affinities of different somatostatin analogs to the five receptor subtypes. Data is compiled from multiple scientific sources and may show slight variations based on experimental conditions.
Comparative Preclinical Efficacy in Cell and Animal Models
The differences in receptor binding profiles among somatostatin analogs translate to varied efficacy in preclinical settings. In vitro studies using various cancer cell lines have demonstrated that the anti-proliferative effects of vapreotide are linked to its receptor binding characteristics.
In animal models, vapreotide has shown significant antitumor activity. For instance, in models of neuroendocrine tumors, its efficacy is often comparable to that of octreotide. Furthermore, in animal models of acromegaly, both vapreotide and octreotide have been shown to effectively suppress the secretion of growth hormone. Preclinical research in models of portal hypertension has also indicated that vapreotide can effectively lower portal pressure, an effect largely attributed to its interaction with sst2 and sst5 receptors in the splanchnic circulatory system.
Structural Basis for Pharmacological Differences among Analogs
The distinct pharmacological properties of somatostatin analogs are a direct result of their unique molecular structures. While they all contain a core sequence of amino acids essential for their activity, variations in the surrounding amino acids influence their three-dimensional shape and, consequently, their interaction with receptor binding sites.
Vapreotide's specific octapeptide structure creates a conformation that facilitates high-affinity binding to both sst2 and sst5 receptors. The presence and spatial arrangement of certain amino acid side chains are critical for this dual selectivity. The structural rigidity of vapreotide's cyclic form is a key factor in determining its binding affinity and subsequent biological activity. This structure distinguishes it from pasireotide, which has a different macrocyclic structure contributing to its broader receptor profile, and from the more sst2-focused analogs, octreotide and lanreotide.
Synergistic and Combination Research Approaches with Other Agents
To potentially enhance therapeutic outcomes, researchers have explored the use of vapreotide in combination with other therapeutic agents. The goal of such combination therapies is to target multiple cellular pathways involved in disease processes.
Preclinical investigations have examined the potential for synergistic effects when vapreotide is combined with other anti-cancer drugs. By targeting different signaling pathways simultaneously, these combination approaches aim to achieve a more potent inhibition of tumor cell growth than could be achieved with either agent alone. The exploration of vapreotide in conjunction with cytotoxic agents and other targeted therapies remains an active area of research.
Future Directions and Emerging Research Avenues
Development of Novel Vapreotide (B1663551) Analogs with Enhanced Specificity or Potency
The quest for improved therapeutic profiles has driven research into the synthesis of novel Vapreotide analogs. The primary goals of these modifications are to enhance binding affinity and specificity for somatostatin (B550006) receptor subtypes (SSTRs), potentially leading to increased potency and reduced side effects. Vapreotide itself is known to bind with high affinity to SSTR2 and with a lower affinity to SSTR5. nih.gov
One notable area of investigation involves the modification of the peptide backbone. For instance, research has been conducted on a Vapreotide analog incorporating (S)-α-methyllysine. This modification, however, resulted in a loss of specific binding to the somatostatin receptor subtype 2 (SSTR2), highlighting the critical role of the natural lysine (B10760008) residue in receptor interaction. This finding underscores the complexity of designing effective analogs and provides valuable structure-activity relationship data for future synthetic strategies.
Further research aims to create analogs with tailored receptor-binding profiles. By altering specific amino acid residues, scientists hope to develop Vapreotide-based compounds that are highly selective for other SSTR subtypes, such as SSTR3 or SSTR5, which could open up new therapeutic possibilities for different pathological conditions. The use of chelators like DOTA (dodecane-1,4,7,10-tetraacetic acid) in conjunction with Vapreotide for radiolabeling has also shown that even small structural changes can significantly affect binding affinities to different SSTR subtypes. iaea.org
Integration of Vapreotide (trifluoroacetate salt) into Advanced Drug Delivery Systems Research
To overcome the limitations of peptides, such as their short half-life in the body, researchers have been exploring advanced drug delivery systems for Vapreotide. A significant focus has been on the development of long-acting release formulations.
Biodegradable and biocompatible polymers have been at the forefront of this research. Studies have successfully utilized polylactic acid (PLA) and poly(lactic-co-glycolic) acid (PLGA) to create controlled-release systems for Vapreotide. nih.gov These polymers can be formulated into injectable, biodegradable depot implants that can ensure a continuous and controlled release of the drug over extended periods, potentially for weeks or even months. nih.gov This approach not only improves patient convenience but also maintains stable therapeutic drug levels in the bloodstream.
One study detailed the development of a polylactic acid implant containing Vapreotide, prepared by an extrusion method. In vivo studies in rats demonstrated that this system could maintain satisfactory blood levels of the peptide for approximately 250 days. nih.gov Furthermore, modifications to this formulation, such as the addition of a wear coating, have been investigated to minimize the initial "burst effect" of drug release, a common challenge in depot systems. nih.gov Future research in this area may involve the exploration of other advanced delivery platforms such as nanoparticles, liposomes, and hydrogels to further refine the release kinetics and targeting of Vapreotide.
Exploration of Undiscovered Mechanistic Pathways and Target Interactions
While Vapreotide's primary mechanism of action is through its interaction with somatostatin receptors, emerging research has unveiled alternative signaling pathways and target interactions. A significant discovery is its antagonist activity at the tachykinin NK1 receptor, the preferred receptor for Substance P. nih.govnih.gov
In vitro and in vivo studies have provided evidence for this novel mechanism. Vapreotide has been shown to reduce Substance P-induced biting and scratching in mice, as well as inhibit the contractile effects of Substance P in guinea-pig bronchial tissues. nih.gov It was found to displace radiolabeled Substance P from NK1 receptor binding sites with an IC50 of 3.3 x 10⁻⁷ M. nih.gov This antagonist effect on the NK1 receptor is believed to contribute to Vapreotide's analgesic properties. nih.gov
This discovery opens up new avenues for research into Vapreotide's potential therapeutic applications in conditions where the Substance P/NK1 receptor pathway plays a significant role, such as in pain, inflammation, and certain psychiatric disorders. Further investigation is needed to fully elucidate the molecular details of this interaction and its clinical relevance.
Application in Emerging Preclinical Research Fields
The unique properties of Vapreotide are leading to its exploration in new and exciting areas of preclinical research, including its potential as an anti-infective and in the broader field of anti-aging peptide research.
Anti-Infective Research
A compelling new application for Vapreotide is in the field of anti-infective research, specifically in combating the Human Immunodeficiency Virus (HIV). Research has demonstrated that Vapreotide can inhibit HIV-1 replication in human monocyte-derived macrophages (MDM) in vitro. nih.gov This anti-HIV effect is thought to be mediated through its antagonist activity at the NK1 receptor. nih.gov
The rationale behind this is that the interaction between Substance P and the NK1 receptor can modulate HIV infection. nih.gov By blocking this interaction, Vapreotide may interfere with the processes that facilitate viral replication. In one study, the inhibitory effect of Vapreotide on HIV-1 replication in MDMs was reversed by the addition of Substance P, further supporting the role of the NK1 receptor in this mechanism. nih.gov These findings suggest that Vapreotide could have potential as a therapeutic intervention for HIV-1 infection, warranting further investigation. nih.gov
Anti-Aging Peptide Research
The role of somatostatin and its analogs in the aging process is a growing area of interest. Somatostatin levels are known to decline with age, and this decline is associated with various age-related changes. While some somatostatin analogs have been investigated for their potential in age-related conditions, such as the use of octreotide (B344500) in age-related macular degeneration, there is currently a lack of direct research specifically investigating the application of Vapreotide (trifluoroacetate salt) in anti-aging research. arvojournals.org
The broader field of anti-aging medicine is exploring various peptides for their potential to mitigate the effects of aging. Given Vapreotide's influence on hormonal regulation and cellular signaling pathways, its potential role in modulating age-related processes is a plausible, yet unexplored, frontier. Future research could investigate whether Vapreotide can influence key hallmarks of aging, such as cellular senescence, oxidative stress, or inflammation, potentially opening up an entirely new therapeutic landscape for this versatile peptide.
Q & A
Q. How should Vapreotide trifluoroacetate be properly dissolved and stored to ensure stability in experimental settings?
Methodological Answer: Vapreotide trifluoroacetate is typically supplied as a lyophilized powder. To prepare stock solutions:
- Dissolve in sterile water at a concentration of ≤1 mg/mL for short-term use (≤24 hours) to avoid aggregation or degradation .
- For long-term storage, aliquot the solution and freeze at -80°C (stable for 2 years) or -20°C (stable for 1 year). Lyophilized powder should be stored in airtight, light-protected containers at -20°C .
- Note: Residual trifluoroacetic acid (TFA) from synthesis may interfere with biological assays. If critical, consider converting to acetate salt via ion-exchange chromatography, though this incurs ~20-30% peptide loss .
Q. What experimental models are optimal for studying Vapreotide’s transdermal transport?
Methodological Answer:
- Use heat-separated porcine epidermis (thickness: ~50–100 µm) instead of dermatomed skin (~800 µm). The epidermis better mimics the human stratum corneum barrier and minimizes confounding factors from dermal retention .
- In iontophoresis experiments, maintain a current density of 0.15 mA/cm² and include bovine serum albumin (BSA) in the receptor compartment to prevent peptide adsorption to apparatus surfaces .
Q. How can researchers mitigate enzymatic degradation of Vapreotide during skin permeation studies?
Methodological Answer:
- Pre-treat skin with protease inhibitors (e.g., phenylmethylsulfonyl fluoride) or use freshly excised, non-frozen skin , as freezing reduces metabolic activity .
- Conduct parallel assays with radiolabeled Vapreotide (e.g., ³H or ¹⁴C) to quantify intact peptide recovery and differentiate degradation products .
Q. What safety protocols are essential when handling Vapreotide trifluoroacetate?
Methodological Answer:
Q. How does the trifluoroacetate counterion affect Vapreotide’s physicochemical properties?
Methodological Answer:
- TFA increases peptide hydrophilicity and solubility but may artifactually alter receptor binding in assays sensitive to pH or ionic strength.
- Validate results by comparing TFA and acetate salt forms using circular dichroism (CD) spectroscopy to confirm structural consistency .
Advanced Research Questions
Q. What mechanisms underlie Vapreotide’s current-dependent electroosmotic flow inhibition during iontophoresis?
Methodological Answer:
- At higher current densities (e.g., >0.15 mA/cm²), Vapreotide’s cationic residues (e.g., Lys) bind to negatively charged skin components (e.g., glycosaminoglycans), neutralizing the skin’s net charge and reducing electroosmotic flow.
- Quantify this effect using streaming potential measurements and correlate with peptide flux data .
Q. How can contradictory data on Vapreotide’s skin accumulation (80–300 µg/cm²) be reconciled across studies?
Methodological Answer:
- Variability arises from differences in skin thickness (epidermis vs. dermatomed skin) and post-iontophoresis processing. Standardize protocols by:
Q. What experimental strategies improve in vitro-to-in vivo extrapolation (IVIVE) for Vapreotide’s transdermal delivery?
Methodological Answer:
- Incorporate microdialysis probes in ex vivo skin models to simulate capillary clearance and reduce dermal reservoir effects .
- Adjust for interspecies metabolic differences by normalizing fluxes to human clearance rates (16.7 L/h). A 15 cm² patch achieves therapeutic plasma levels (1.5 ng/mL) at a flux of 1.7 mg/cm²/h .
Q. Why does Vapreotide exhibit lower transdermal transport efficiency compared to octreotide?
Methodological Answer:
Q. How can researchers address discrepancies in reported molecular weights (vs. g/mol)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
